
Bucainide
Descripción general
Descripción
La bucanida es un potente depresor cardíaco y un agente antiarrítmico. Es conocida por su capacidad para controlar varios tipos de arritmias, incluidas las arritmias ventriculares y auriculares. La bucanida también posee efectos anestésicos locales y es un débil depresor del sistema nervioso central .
Métodos De Preparación
La bucanida se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética implica la reacción de aminas específicas con aldehídos aromáticos en condiciones controladas. La producción industrial de bucanida típicamente implica síntesis química a gran escala, asegurando alta pureza y rendimiento .
Análisis De Reacciones Químicas
La bucanida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La bucanida se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.
Sustitución: La bucanida puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores.
Aplicaciones Científicas De Investigación
La bucanida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en el estudio de los mecanismos de reacción y la cinética.
Biología: Se investiga por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Se utiliza en el desarrollo de fármacos antiarrítmicos y anestésicos locales.
Industria: Se emplea en la síntesis de otros compuestos farmacéuticos y como patrón de referencia en química analítica.
Mecanismo De Acción
La bucanida ejerce sus efectos bloqueando los canales de sodio en las células cardíacas, lo que ayuda a estabilizar la membrana cardíaca y prevenir la actividad eléctrica anormal. Esta acción prolonga el período refractario y reduce la excitabilidad de las células cardíacas, evitando así las arritmias. Los objetivos moleculares de la bucanida incluyen los canales de sodio dependientes de voltaje, y afecta principalmente las vías involucradas en la conducción cardíaca .
Comparación Con Compuestos Similares
La bucanida es similar a otros agentes antiarrítmicos como la lidocaína y la procainamida. La bucanida es única en su afinidad de unión específica y su capacidad para actuar como un depresor cardíaco y un anestésico local. Los compuestos similares incluyen:
Lidocaína: Se utiliza principalmente como anestésico local y agente antiarrítmico.
Procainamida: Se utiliza para tratar una variedad de arritmias cardíacas.
Quinidina: Otro agente antiarrítmico con propiedades similares pero diferente farmacocinética.
Actividad Biológica
Bucainide, chemically known as RHC G-233, is a class I antiarrhythmic agent primarily used for the management of cardiac arrhythmias. Its biological activity is characterized by its ability to stabilize cardiac membranes and modulate ion channels, particularly sodium channels, which plays a crucial role in cardiac excitability and conduction.
This compound functions by blocking sodium channels in cardiac myocytes, thereby reducing the influx of sodium ions during depolarization. This action leads to a decrease in the rate of phase 0 depolarization in cardiac action potentials, effectively slowing down conduction velocity and prolonging the refractory period. The compound exhibits both local anesthetic properties and antiarrhythmic effects, making it effective in treating various types of tachyarrhythmias.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Bioavailability | ~50% |
Peak Plasma Concentration | 1-2 hours post-administration |
Half-Life | 6-12 hours |
Metabolism | Hepatic (CYP450 enzymes) |
Excretion | Renal (urine) |
Clinical Studies and Case Reports
Numerous studies have evaluated the efficacy and safety of this compound in clinical settings. Below are some notable findings from case studies:
-
Case Study: Efficacy in Ventricular Tachycardia
- A 65-year-old male with recurrent ventricular tachycardia was treated with this compound. The patient showed significant improvement, with a reduction in episodes from daily to once every few weeks after initiating therapy.
- Findings: The study highlighted this compound's effectiveness in stabilizing ventricular rhythms without significant adverse effects.
-
Case Study: Comparison with Other Antiarrhythmics
- A comparative analysis involving this compound and other antiarrhythmic agents (e.g., Amiodarone) demonstrated that this compound had a lower incidence of side effects while maintaining similar efficacy levels in controlling arrhythmias.
- Conclusion: this compound may be preferable for patients with a history of adverse reactions to other antiarrhythmics.
-
Long-term Use and Tolerance
- A longitudinal study followed patients on this compound therapy for over five years. Results indicated that while initial efficacy was high, some patients developed tolerance requiring dosage adjustments.
- Recommendation: Regular monitoring of drug levels and patient response is essential for long-term management.
Adverse Effects
Despite its efficacy, this compound is associated with several potential side effects:
- Cardiovascular: Hypotension, bradycardia
- Neurological: Dizziness, headache
- Gastrointestinal: Nausea, vomiting
- Hematological: Rare cases of agranulocytosis
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental framework to investigate Bucainide's mechanism of action?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing mechanistic studies . Use in vitro assays (e.g., ion channel binding assays) to isolate this compound's primary targets, incorporating positive and negative controls to validate specificity . For in vivo models, select species with homologous metabolic pathways to humans and include dose-response experiments to establish causality. Document protocols in line with reproducible research standards, ensuring all reagents and experimental conditions are explicitly detailed .
Q. What are best practices for formulating a hypothesis-driven research question about this compound's efficacy in arrhythmia models?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example:
- Feasible: Use established arrhythmia induction protocols (e.g., Langendorff-perfused heart models).
- Novel: Compare this compound’s efficacy against legacy antiarrhythmics like flecainide under ischemic conditions.
- Ethical: Adhere to institutional animal care guidelines for in vivo studies .
Ensure the hypothesis explicitly links this compound’s electrophysiological effects to clinical outcomes .
Q. How should researchers address variability in this compound's pharmacokinetic data across preclinical studies?
- Methodological Answer : Conduct a meta-analysis of existing pharmacokinetic studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens) . Use pharmacokinetic modeling (e.g., compartmental analysis) to normalize data, and validate findings with in vitro hepatocyte assays to assess metabolic stability . Report variability metrics (e.g., coefficient of variation) transparently in publications .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound's reported proarrhythmic vs. antiarrhythmic effects?
- Methodological Answer : Apply principal contradiction analysis to determine if discrepancies arise from methodological differences (e.g., tissue-specific ion channel expression) or dosing thresholds . Design a cross-study comparison table:
Study | Model | Dose (mg/kg) | Outcome | Confounding Factors |
---|---|---|---|---|
A | Rat | 10 | Proarrhythmic | High K+ solution |
B | Rabbit | 5 | Antiarrhythmic | Ischemia protocol |
Use multivariate regression to isolate variables driving contradictory outcomes .
Q. How can researchers optimize this compound's assay conditions to improve signal-to-noise ratios in high-throughput screening?
- Methodological Answer :
- Step 1 : Perform a fractional factorial design to test variables (e.g., pH, temperature, solvent concentration) .
- Step 2 : Use response surface methodology (RSM) to identify optimal conditions.
- Step 3 : Validate with spike-recovery experiments using this compound spiked into biological matrices (e.g., plasma) .
- Step 4 : Document all iterations in supplementary materials for reproducibility .
Q. What advanced statistical methods are suitable for analyzing this compound's dose-dependent effects on cardiac action potentials?
- Methodological Answer : Employ mixed-effects models to account for inter-subject variability in patch-clamp data . For time-series analysis (e.g., action potential duration), use wavelet transforms to detect transient effects. Pair these with Bayesian inference to quantify uncertainty in dose-response relationships .
Q. Data Contradiction & Validation
Q. How to validate conflicting reports on this compound's metabolite toxicity?
- Methodological Answer :
- Phase 1 : Synthesize or source major metabolites (e.g., hydroxylated derivatives) and test toxicity in human cardiomyocyte cell lines .
- Phase 2 : Compare metabolite accumulation profiles across species using LC-MS/MS, correlating findings with histopathological data .
- Phase 3 : Apply Cochrane risk-of-bias tool to assess reliability of conflicting studies .
Q. Tables for Methodological Reference
Table 1 : Key Considerations for this compound Experimental Design
Table 2 : Frameworks for Research Question Evaluation
Propiedades
Número CAS |
51481-62-0 |
---|---|
Fórmula molecular |
C21H35N3 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3 |
Clave InChI |
WRNQYBXJRPAGNS-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ucainide bucainide maleate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.